1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate
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Overview
Description
1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate typically involves a multi-step process. One common method starts with the preparation of a suitable precursor, such as pyroglutamate esters. The precursor undergoes a series of reactions, including cyclization and acylation, to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-hexahydropyrido[1,2-c][1,3]diazepine carboxylates: These compounds share a similar bicyclic structure and have been studied for their potential biological activities.
1,3,4-Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate is unique due to its specific bicyclic structure and the presence of the acetate group
Properties
CAS No. |
62291-40-1 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(1,3-dioxo-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-4(11)14-6-3-2-5-7(6)9(13)10-8(5)12/h6H,2-3H2,1H3,(H,10,12,13) |
InChI Key |
AVEDYNQCDFZBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2=C1C(=O)NC2=O |
Origin of Product |
United States |
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